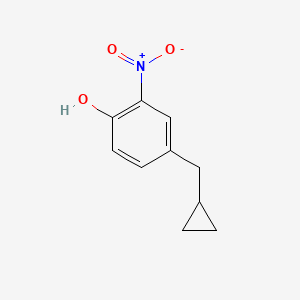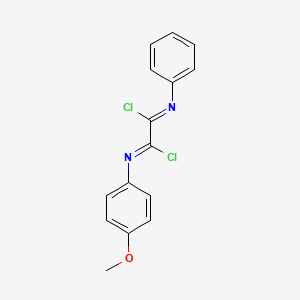
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a phenylethanebis(imidoyl) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with ethyl chloroacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidoyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloride sites, where nucleophiles like amines or thiols replace the chloride atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1Z,2Z)-N~1~-(4-Hydroxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a hydroxy group instead of a methoxy group.
(1Z,2Z)-N~1~-(4-Methylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
653591-79-8 |
|---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C15H12Cl2N2O/c1-20-13-9-7-12(8-10-13)19-15(17)14(16)18-11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
VCMSJDJDSPAOBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


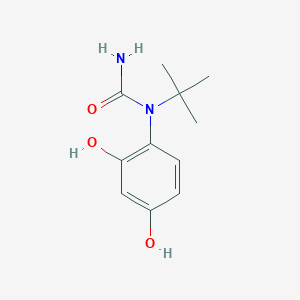
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
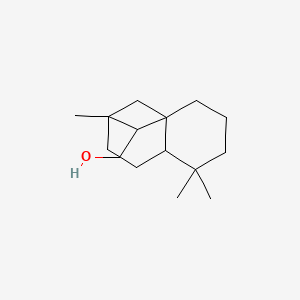
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
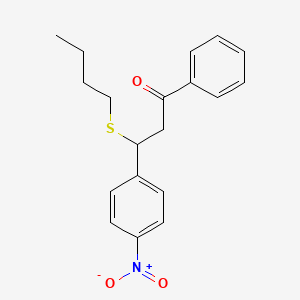
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)


![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)

![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
